molecular formula C10H11ClO2 B1582980 4-Chloro-4'-hydroxybutyrophenone CAS No. 7150-55-2

4-Chloro-4'-hydroxybutyrophenone

Cat. No. B1582980
CAS RN: 7150-55-2
M. Wt: 198.64 g/mol
InChI Key: HZCPODPQEZHXHM-UHFFFAOYSA-N
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Description

“4-Chloro-4’-hydroxybutyrophenone” is an organic compound with the empirical formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound is used in research and development .


Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-hydroxybutyrophenone” consists of a butyrophenone backbone with a chlorine atom on the fourth carbon and a hydroxy group on the fourth carbon of the phenyl ring . The compound has two hydrogen bond acceptors and one hydrogen bond donor .


Physical And Chemical Properties Analysis

“4-Chloro-4’-hydroxybutyrophenone” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 369.2±22.0 °C at 760 mmHg, and a flash point of 177.1±22.3 °C . The compound has a molar refractivity of 52.3±0.3 cm3 .

Scientific Research Applications

Photocatalytic Degradation in Water Treatment

Research has shown that 4-chlorophenol, a related compound to 4-Chloro-4'-hydroxybutyrophenone, can undergo photocatalytic degradation in water, involving complex chemical pathways. This process is vital for water treatment, especially for removing toxic and carcinogenic compounds. For instance, a study found that complete mineralization of 4-chlorophenol in water can be achieved using oxygenated solutions containing suspended TiO2, a process that initiates with hydroquinone and involves hydroxylation to form 1,2,4-benzenetriol (Li, Cubbage, Tetzlaff, & Jenks, 1999).

Environmental Hormones Removal

Chlorophenols, which include compounds similar to 4-Chloro-4'-hydroxybutyrophenone, are identified as environmental-hormones. They are often precursors to dioxins and present significant risks to ecological safety and human health. Research on graphene oxide as an adsorbent has indicated its effectiveness in removing such chlorophenol-based environmental hormones, highlighting the importance of this compound in environmental remediation (Wei, Zhao, Khan, Sun, Ji, Ai, & Wang, 2019).

Synthesis of Pharmaceuticals

4-Chloro-4'-hydroxybutyrophenone, through its related compound 4-chlorophenol, has been used in the synthesis of various pharmaceutical compounds. For example, studies have shown its use in the synthesis of analogues of ketocaine, demonstrating antitumor activity in mice implanted with Ehrlich ascites tumor cells (Andreani, Scapini, Galatulas, & Bossa, 1983).

Analytical Applications

In analytical chemistry, 4-chlorophenol and its derivatives have been used as reagents in colorimetric analysis for the detection of ions like iron(III) and uranyl(II). This application is significant in the field of inorganic analysis, where sensitive detection methods are crucial (Banerji & Dey, 1958).

Safety And Hazards

“4-Chloro-4’-hydroxybutyrophenone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

4-chloro-1-(4-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCPODPQEZHXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221725
Record name 4-Chloro-4'-hydroxybutyrophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-hydroxybutyrophenone

CAS RN

7150-55-2
Record name 4-Chloro-1-(4-hydroxyphenyl)-1-butanone
Source CAS Common Chemistry
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Record name 4-Chloro-4'-hydroxybutyrophenone
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Record name 7150-55-2
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Record name 4-Chloro-4'-hydroxybutyrophenone
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Record name 4-chloro-4'-hydroxybutyrophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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